molecular formula C13H14F3N3S B1445736 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine CAS No. 1357476-69-7

4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine

Cat. No. B1445736
M. Wt: 301.33 g/mol
InChI Key: IHGVAVLSTPCCJP-UHFFFAOYSA-N
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Description

This compound, also known by its CAS number 1357476-69-7, is a type of pyridine compound . It has a molecular weight of 301.33 and a molecular formula of C13H14F3N3S .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H14F3N3S . This indicates that it contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and sulfur (S) atoms.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 369.3±42.0 °C and a predicted density of 1.297±0.06 g/cm3 . It is a solid at room temperature .

Scientific Research Applications

Antitubercular Activity

Compounds similar to 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine have been evaluated for their antitubercular activity. Studies have shown that modifications of isoniazid (INH) structure, including derivatives with pyridin-4-yl and thiazol-2-amine functionalities, exhibit significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. These compounds have shown in vitro efficacy comparable to INH, suggesting potential for the development of new antitubercular agents (Asif, 2014).

Heterocyclic Aromatic Amines in Food Safety

Research on heterocyclic aromatic amines (HAAs), which share a similar heterocyclic structure with the compound of interest, focuses on their formation during food processing and their carcinogenic potential. These studies are critical for understanding the impact of HAAs on human health and for developing strategies to mitigate their formation in cooked foods (Stavric, 1994).

Chemical and Biological Properties of Phosphorylated Azoles

The synthesis and exploration of phosphorylated azoles, including compounds with pyridine and thiazole groups, have been systematically studied for their chemical and biological properties. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry, highlighting the importance of structural modifications for enhancing biological efficacy (Abdurakhmanova et al., 2018).

Synthesis of Heterocycles for Pharmaceutical Applications

The reactivity and utility of compounds containing pyrazoline, thiazoles, and pyridines as building blocks for synthesizing a wide range of heterocyclic compounds have been documented. These compounds find applications in developing pharmaceuticals and dyes, demonstrating the versatility and importance of heterocyclic compounds in synthetic chemistry (Gomaa & Ali, 2020).

Safety And Hazards

This compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3S/c1-7-10(20-11(17)19-7)8-4-5-18-9(6-8)12(2,3)13(14,15)16/h4-6H,1-3H3,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGVAVLSTPCCJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CC(=NC=C2)C(C)(C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine
Reactant of Route 2
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4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine
Reactant of Route 3
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4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine
Reactant of Route 4
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine
Reactant of Route 5
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine
Reactant of Route 6
Reactant of Route 6
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine

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